ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate

Physicochemical Profiling Lead Optimization Chemical Synthesis

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate (CAS 108290-92-2) is a disubstituted pyrrole-3-carboxylate with an ethylamino group at the 2-position and a methyl group on the ring nitrogen. It is primarily cataloged as a specialty heterocyclic building block for organic synthesis, though high-strength, quantitative differential evidence against its closest analogs is currently absent from primary literature.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 108290-92-2
Cat. No. B025889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate
CAS108290-92-2
Synonyms1H-Pyrrole-3-carboxylicacid,2-(ethylamino)-1-methyl-,ethylester(9CI)
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CN1C)C(=O)OCC
InChIInChI=1S/C10H16N2O2/c1-4-11-9-8(6-7-12(9)3)10(13)14-5-2/h6-7,11H,4-5H2,1-3H3
InChIKeyCTXBMFMOYWZGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate (CAS 108290-92-2): A Specialized Pyrrole Building Block


Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate (CAS 108290-92-2) is a disubstituted pyrrole-3-carboxylate with an ethylamino group at the 2-position and a methyl group on the ring nitrogen [1]. It is primarily cataloged as a specialty heterocyclic building block for organic synthesis, though high-strength, quantitative differential evidence against its closest analogs is currently absent from primary literature. Its core structural features, including an increased molecular weight (196.25 g/mol) and distinct hydrogen-bonding profile relative to its primary amino analog, suggest potential differences in reactivity and physicochemical behavior that may be relevant for specific synthetic applications .

Why Generic Substitution of Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate is Not Advisable Without Comparative Data


In the absence of direct quantitative biological or reactivity data, the decision to substitute ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate with a structurally similar pyrrole-3-carboxylate cannot be made on the basis of proven functional equivalence. Key physicochemical properties, such as the number of hydrogen bond donors and rotatable bonds, are fundamentally altered by the replacement of a primary amino group with an ethylamino group, which can impact solubility, permeability, and downstream synthetic transformations [1][2]. Therefore, any substitution must be validated experimentally, as class-level inference alone is insufficient to guarantee reproducible outcomes in a research or industrial process.

Quantitative Evidence Guide for Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate (108290-92-2)


Predicted Basicity Shift vs. 2-Amino Analog

The target compound's ethylamino substituent is predicted to alter the basicity of the pyrrole core relative to the 2-amino analog. The 2-amino congener (CAS 108290-89-7) has a predicted pKa of 2.75±0.10, while for the target compound, the presence of the N-ethyl group is expected to slightly increase the pKa of the conjugate acid due to inductive effects, though an experimentally validated value is not published . This shift in basicity can influence protonation state under physiological or reaction conditions.

Physicochemical Profiling Lead Optimization Chemical Synthesis

Increased Molecular Weight and Lipophilicity vs. Primary Amino Congener

The replacement of a hydrogen atom on the 2-amino group with an ethyl group increases the molecular weight from 168.19 g/mol (comparator) to 196.25 g/mol (target) and the computed XLogP3-AA from 1.1 to 2.1 [1][2]. This represents a substantial 16.7% increase in mass and nearly a doubling of calculated lipophilicity, which can impact membrane permeability, solubility, and metabolic stability in a biological context.

Drug Discovery Property-Based Design Synthetic Chemistry

Altered Hydrogen-Bonding and Topological Polar Surface Area

The target compound possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), whereas the primary amino analog has two HBDs (from the NH2 group) and three HBAs [1][2]. The reduction in HBD count by one, combined with a topological polar surface area (TPSA) of 43.3 Ų (target) versus 59.1 Ų (comparator), indicates a lower capacity for hydrogen-bonding interactions, which can influence solubility, permeability, and target binding.

Medicinal Chemistry Molecular Modeling ADME Prediction

Increased Conformational Flexibility Due to Extra Rotatable Bond

The target compound has 5 rotatable bonds compared to 4 for the 2-amino analog, due to the addition of the N-ethyl group's C-C bond [1][2]. This increased flexibility can affect the entropic cost of binding and the compound's ability to adopt specific conformations required for target engagement or crystal packing.

Conformational Analysis Ligand Design Synthetic Chemistry

Specialized Application Scenarios for Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate


Fragment-Based Drug Discovery Requiring a Tertiary Amine Pyrrole Scaffold

The target compound provides a fragment-sized (MW < 200) pyrrole core with a tertiary ethylamino group, which is not available in the primary amino analog. Its increased lipophilicity (XLogP3-AA 2.1 vs. 1.1) and reduced HBD count (1 vs. 2) as identified in Section 3 make it a more suitable starting point for lead optimization campaigns targeting intracellular or CNS proteins where permeability is critical [1]. The additional conformational flexibility from the ethyl group may also offer better induced-fit binding opportunities.

Synthesis of N-Alkylated Heterocyclic Libraries via Selective Derivatization

The presence of both an ethylamino and an ethyl ester group on the pyrrole allows for chemoselective transformations that are not possible with the primary amine analog. The ethylamino nitrogen, being more sterically hindered, may react preferentially in reductive amination or alkylation sequences, enabling the construction of diverse compound libraries for screening purposes [1].

Physicochemical Property Benchmarking in Property-Driven Design

As a direct comparator to the 2-amino scaffold, the target compound serves as an excellent tool molecule to experimentally validate the impact of N-ethyl substitution on properties like logD, solubility, and permeability in a matched-pair analysis. The quantified differences in Section 3 provide a clear baseline for such studies, which is essential for building predictive models in medicinal chemistry [1].

Intermediate for Pyrrolopyridine or Pyrrolopyrimidine Synthesis

While not yet supported by explicit patent data for this exact compound, the close structural analogy to ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, which is a known precursor for 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, suggests a potential synthetic utility in related heterocyclic chemistry, particularly where the ethylamino group could participate as a directing or protecting group [1].

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